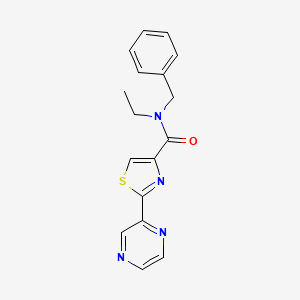

N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide

CAS No.: 1235634-68-0

Cat. No.: VC6382011

Molecular Formula: C17H16N4OS

Molecular Weight: 324.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235634-68-0 |

|---|---|

| Molecular Formula | C17H16N4OS |

| Molecular Weight | 324.4 |

| IUPAC Name | N-benzyl-N-ethyl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |

| Standard InChI | InChI=1S/C17H16N4OS/c1-2-21(11-13-6-4-3-5-7-13)17(22)15-12-23-16(20-15)14-10-18-8-9-19-14/h3-10,12H,2,11H2,1H3 |

| Standard InChI Key | JHTJAXARVDYUEG-UHFFFAOYSA-N |

| SMILES | CCN(CC1=CC=CC=C1)C(=O)C2=CSC(=N2)C3=NC=CN=C3 |

Introduction

Structural Characteristics and Molecular Properties

N-Benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide features a thiazole ring core substituted at position 4 with a carboxamide group and at position 2 with a pyrazine heterocycle. The carboxamide nitrogen is further modified with benzyl and ethyl groups, contributing to its stereoelectronic profile.

Molecular Formula and Weight

Key Structural Features

-

Thiazole Core: A five-membered aromatic ring containing nitrogen and sulfur atoms, known for stabilizing charge transfer interactions in biological systems.

-

Pyrazine Moiety: A six-membered diazine ring at position 2, enhancing hydrogen-bonding capabilities and π-π stacking interactions .

-

N-Benzyl-N-ethyl Carboxamide: Bulky alkyl and aryl substitutions that influence solubility and membrane permeability .

Table 1: Comparative Structural Data of Thiazole Carboxamide Derivatives

Synthetic Pathways and Methodologies

The synthesis of N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide likely follows multi-step protocols analogous to those used for related thiazole derivatives .

Thiazole Ring Formation

The thiazole core is typically constructed via Hantzsch thiazole synthesis, involving cyclization of α-halo ketones with thioamides. For example:

-

Step 1: Reaction of 4-(pyrazin-2-yl)thioamide with ethyl bromopyruvate yields 2-(pyrazin-2-yl)thiazole-4-carboxylic acid .

-

Step 2: Activation of the carboxylic acid to an acyl chloride (e.g., using thionyl chloride) followed by amidation with N-benzylethylamine .

Optimization Challenges

-

Regioselectivity: Ensuring proper substitution at the thiazole’s 2- and 4-positions requires controlled reaction conditions.

-

Purification: Chromatographic techniques (e.g., silica gel chromatography) are critical due to the compound’s hydrophobic aromatic groups.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted low aqueous solubility due to aromaticity and lipophilic substituents (benzyl, ethyl) .

-

Thermal Stability: Likely stable up to 200°C based on thermogravimetric analyses of similar thiazoles .

Spectroscopic Characterization

-

NMR: -NMR would show signals for benzyl protons (~7.3 ppm), ethyl groups (1.2–1.4 ppm for CH, 3.4–3.6 ppm for CH), and pyrazine aromatic protons (8.5–9.0 ppm) .

-

Mass Spectrometry: Expected molecular ion peak at m/z 337.41 (M) .

Biological Activity and Mechanistic Insights

While direct pharmacological data for N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide are unavailable, its structural analogs exhibit notable bioactivities:

Enzyme Inhibition

-

Pyrazine-containing thiazoles act as inhibitors of poly(ADP-ribose) polymerase (PARP) and muscarinic receptors, suggesting potential applications in cancer and neurological disorders .

Table 2: Biological Activities of Analogous Thiazole Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume